molecular formula C16H22OS B13086923 Cyclohexyl(1-(phenylthio)cyclopropyl)methanol

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol

Cat. No.: B13086923
M. Wt: 262.4 g/mol
InChI Key: LUHWZZGVAYNZMN-UHFFFAOYSA-N
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Description

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol is an organic compound that features a cyclohexyl group, a phenylthio group, and a cyclopropyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol typically involves the following steps:

    Formation of Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of Phenylthio Group: The phenylthio group can be introduced via a thiolation reaction, where a phenylthiol reacts with an appropriate electrophile.

    Attachment of Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction, where cyclohexane reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of Methanol Moiety: The methanol moiety can be introduced through a reduction reaction, where a carbonyl compound is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The phenylthio group can be reduced to a phenyl group using reducing agents such as Raney nickel or lithium aluminum hydride.

    Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Raney nickel in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of a carbonyl compound (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)ketone).

    Reduction: Formation of a phenyl group (e.g., cyclohexyl(1-phenylcyclopropyl)methanol).

    Substitution: Formation of substituted cyclopropyl derivatives (e.g., cyclohexyl(1-(phenylthio)cyclopropyl)azide).

Scientific Research Applications

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Cyclohexyl(1-(phenylthio)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Cyclohexyl(1-(phenylthio)cyclopropyl)methanol can be compared with other similar compounds, such as:

    Cyclohexyl(1-(phenylthio)cyclopropyl)ketone: Similar structure but with a carbonyl group instead of a methanol moiety.

    Cyclohexyl(1-phenylcyclopropyl)methanol: Similar structure but without the phenylthio group.

    Cyclohexyl(1-(phenylthio)cyclopropyl)azide: Similar structure but with an azide group instead of a methanol moiety.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22OS

Molecular Weight

262.4 g/mol

IUPAC Name

cyclohexyl-(1-phenylsulfanylcyclopropyl)methanol

InChI

InChI=1S/C16H22OS/c17-15(13-7-3-1-4-8-13)16(11-12-16)18-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,17H,1,3-4,7-8,11-12H2

InChI Key

LUHWZZGVAYNZMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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